

Crystallographic Insights into Anagliptin's Interaction with DPP-4: A Technical Guide

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Compound of Interest

Compound Name: *Anagliptin hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic binding of **anagliptin hydrochloride** to dipeptidyl peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. By elucidating the precise molecular interactions, this document aims to offer valuable insights for researchers and professionals engaged in drug discovery and development.

Quantitative Binding and Crystallographic Data

The interaction between anagliptin and DPP-4 has been characterized by various quantitative measures, providing a clear picture of its potency and the quality of the structural data.

Parameter	Value	Reference
Binding Affinity		
IC50 (DPP-4)	3.4 nM	[1]
Crystallographic Data		
PDB Code	3WQH	[2][3][4]
Resolution	2.85 Å	[1][2][5]
R-Value Work	0.227	[4]
R-Value Free	0.288	[4]
Molecular Weight		
Anagliptin	383.45 g/mol	[2][3]
DPP-4 Complex	172.88 kDa	[4]

Experimental Protocols

The following sections detail the methodologies employed in the crystallographic analysis of the anagliptin-DPP-4 complex.

Protein Expression and Purification

Human DPP-4 (hDPP-4) was expressed using the Silkworm-Baculovirus system.[2] The expression vector was designed to produce a fusion protein with a DDDDK-tag and an HRV3C protease recognition site at the N-terminus.[2] The purification process involved several key steps:

- **Harvesting and Lysis:** Silkworm pupae were harvested, frozen, and homogenized in a PBS buffer (pH 7.4) containing a protease inhibitor cocktail.[2]
- **Affinity Chromatography:** The supernatant containing the DDDDK-tagged hDPP-4 was purified using a DDDDK-tagged Protein PURIFICATION GEL.[2]
- **Tag Removal:** The DDDDK-tag was cleaved by treatment with HRV 3C protease.[2]

- Ion Exchange Chromatography: Further purification was achieved using an ion exchange column with a linear gradient of 0–300mM NaCl.[\[2\]](#)
- Gel Filtration Chromatography: The final purification step was performed using a Superdex 200 column.[\[2\]](#) The purified hDPP-4 was then concentrated to 10 mg/mL for crystallization.[\[2\]](#)

Crystallization and Data Collection

The co-crystal structure of DPP-4 with anagliptin was obtained through the following procedure:

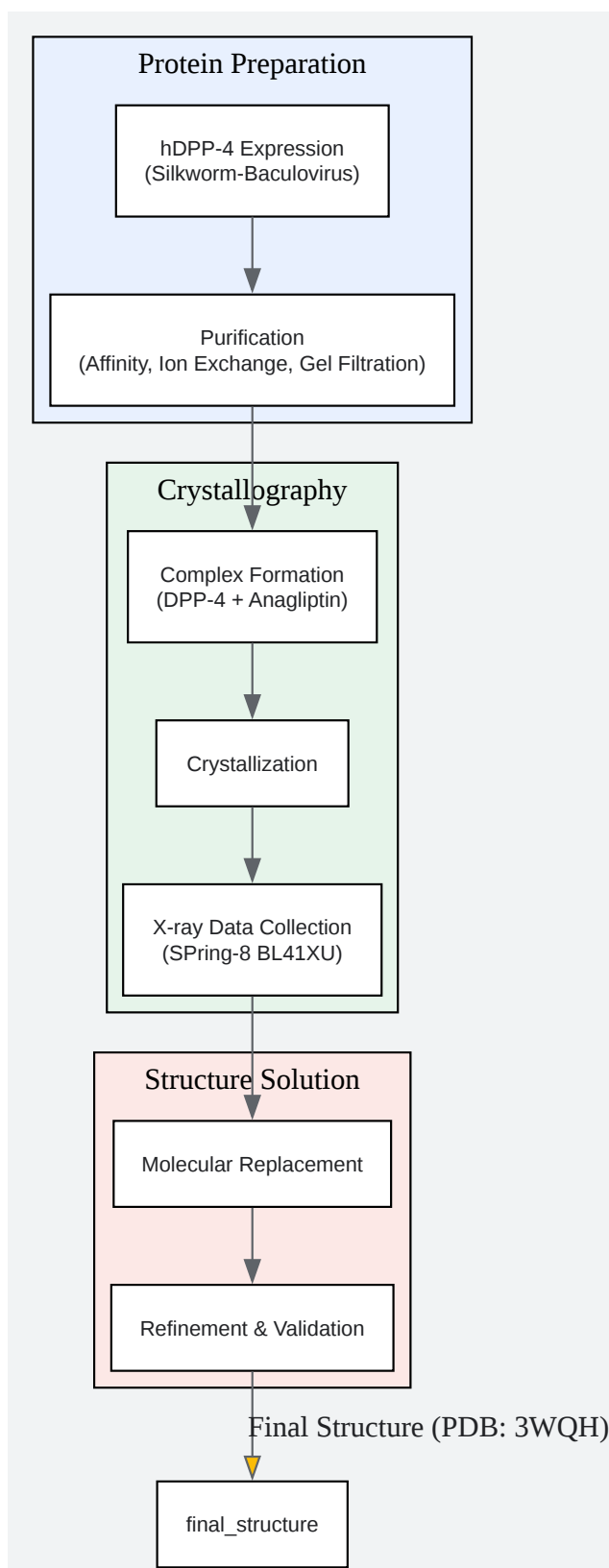
- Complex Formation: The DPP-4-anagliptin complex was prepared by adding a 10-fold molar excess of anagliptin to the enzyme solution.[\[1\]](#)
- Crystallization: Crystals of the complex were grown from a solution containing 18% PEG400, 15% PEG1000, and 0.15 M Na/K phosphate (pH 6.5) at 293 K.[\[1\]](#)
- Cryo-protection: Before data collection, the crystal was cryo-cooled using a mixture of 25% glycerol, 18% PEG400, 15% PEG1000, and 0.15 M Na/K phosphate (pH 6.5).[\[1\]](#)
- X-ray Diffraction: X-ray diffraction data were collected at 100 K on beamline BL41XU at SPring-8.[\[1\]](#)

Structure Determination

The structure of the DPP-4–anagliptin complex was solved by molecular replacement.[\[1\]](#) The structure of the DPP-4–saxagliptin complex (PDB code 3BJM) was used as a model.[\[1\]](#)

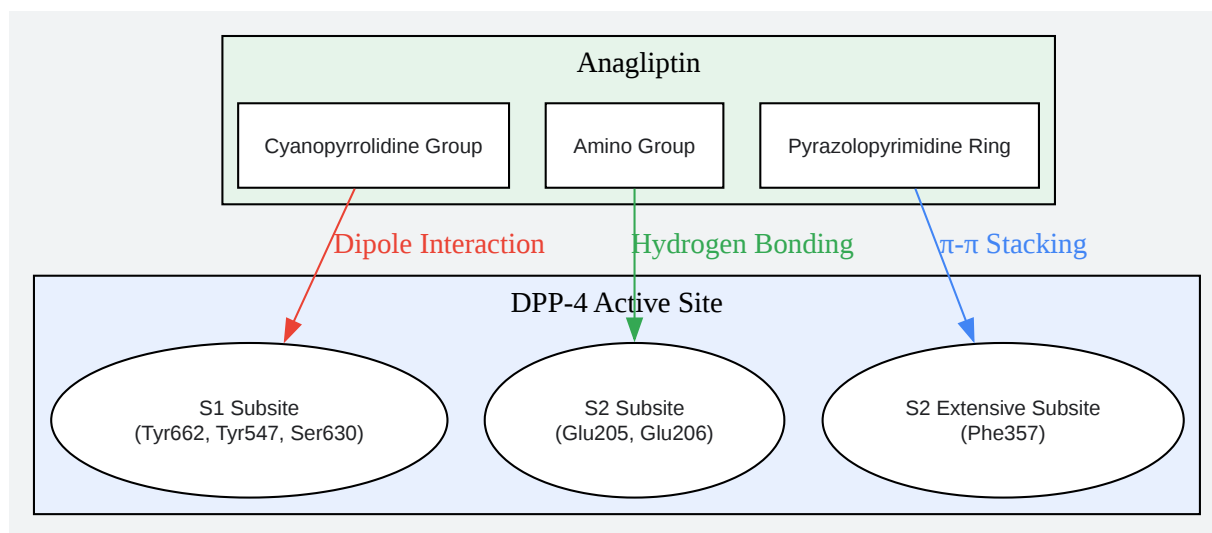
Visualizing the Molecular Interactions and Pathways

The following diagrams illustrate the experimental workflow, the binding of anagliptin to the DPP-4 active site, and the broader signaling pathway affected by this interaction.



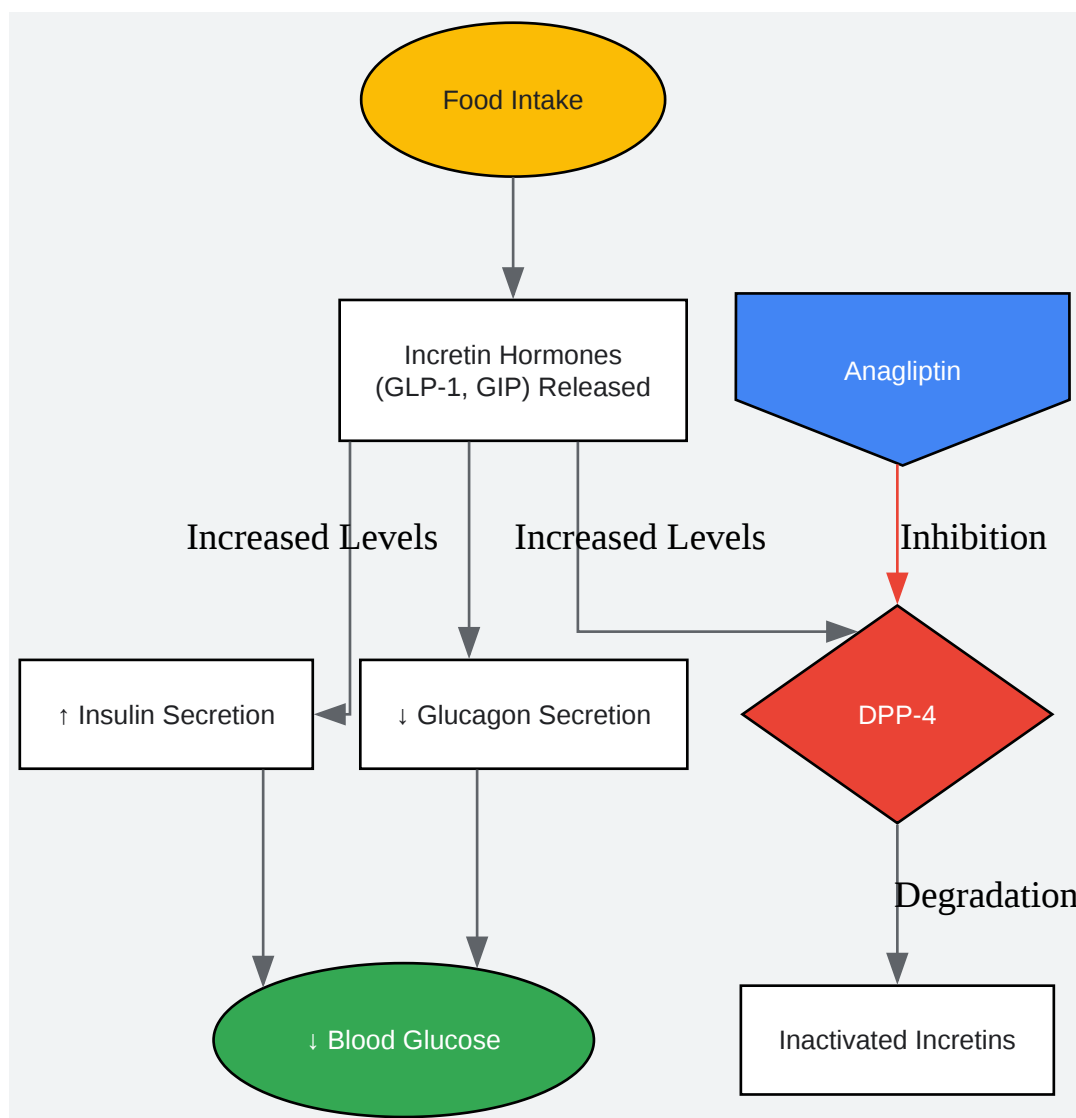
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Figure 1: Experimental workflow for the crystallographic analysis of the DPP-4-anagliptin complex.



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Figure 2: Anagliptin's interaction with the subsites of the DPP-4 active site.



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Figure 3: Signaling pathway of DPP-4 inhibition by anagliptin.

Concluding Remarks

The crystallographic analysis of anagliptin bound to DPP-4 reveals a non-covalent binding mode, with key interactions in the S1, S2, and S2' extensive subsites.^{[1][2]} Notably, a dipole interaction is observed between the cyano group of anagliptin and the S1 subsite, which is distinct from the covalent bond formation seen with some other DPP-4 inhibitors.^[1] This detailed structural understanding provides a solid foundation for the rational design of next-generation DPP-4 inhibitors with improved potency and selectivity.

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